N-(3,4-dimethylphenyl)-2-(9-fluoro-2-methyl-4-oxo[1]benzothieno[3,2-d]pyrimidin-3(4H)-yl)acetamide
Description
This compound features a [1]benzothieno[3,2-d]pyrimidin-4(3H)-one core substituted with a 9-fluoro and 2-methyl group.
Properties
IUPAC Name |
N-(3,4-dimethylphenyl)-2-(9-fluoro-2-methyl-4-oxo-[1]benzothiolo[3,2-d]pyrimidin-3-yl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H18FN3O2S/c1-11-7-8-14(9-12(11)2)24-17(26)10-25-13(3)23-19-18-15(22)5-4-6-16(18)28-20(19)21(25)27/h4-9H,10H2,1-3H3,(H,24,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZZRJUCAGPAVMKB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)NC(=O)CN2C(=NC3=C(C2=O)SC4=CC=CC(=C43)F)C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H18FN3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
395.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(3,4-dimethylphenyl)-2-(9-fluoro-2-methyl-4-oxobenzothieno[3,2-d]pyrimidin-3(4H)-yl)acetamide is a complex organic compound that has garnered attention in biological research due to its unique structural features and potential therapeutic applications. This article explores the biological activity of this compound, focusing on its mechanisms of action, molecular targets, and relevant case studies.
Molecular Characteristics
- IUPAC Name : N-(3,4-dimethylphenyl)-2-(9-fluoro-2-methyl-4-oxobenzothieno[3,2-d]pyrimidin-3(4H)-yl)acetamide
- Molecular Formula : CHFNOS
- Molecular Weight : 395.5 g/mol
- CAS Number : 1040682-57-2
Structural Features
The compound features a benzothieno pyrimidine core with both fluoro and methyl substitutions, as well as an acetamide functional group. These structural elements contribute to its potential biological activity by influencing its interaction with various molecular targets.
The biological activity of N-(3,4-dimethylphenyl)-2-(9-fluoro-2-methyl-4-oxobenzothieno[3,2-d]pyrimidin-3(4H)-yl)acetamide is primarily attributed to its ability to interact with specific enzymes and receptors in biological systems. The presence of the fluoro group enhances binding affinity to target proteins, while the acetamide moiety facilitates interactions with nucleophilic sites.
Molecular Targets and Pathways
Research indicates that this compound may affect various biochemical pathways through its interactions with:
- Enzymes : Potential inhibition of cholinesterases (AChE and BChE), which are crucial for neurotransmitter regulation.
- Receptors : Modulation of receptor activity that may influence cellular signaling pathways.
In Vitro Studies
In vitro studies have shown promising results regarding the inhibitory effects of this compound on certain enzymes. For instance, similar compounds have exhibited IC values indicating moderate to high inhibitory potency against AChE and BChE:
| Compound | IC (μM) | Target Enzyme |
|---|---|---|
| Compound A | 15.2 | AChE |
| Compound B | 9.2 | BChE |
| N-(3,4-dimethylphenyl)-2-(9-fluoro...) | TBD | TBD |
These findings suggest that N-(3,4-dimethylphenyl)-2-(9-fluoro...) could be developed further for therapeutic applications in neurodegenerative diseases like Alzheimer's.
Study 1: Inhibition of Cholinesterases
A comparative study evaluated the inhibitory effects of various benzothieno pyrimidine derivatives on cholinesterases. The results indicated that compounds with similar structural features to N-(3,4-dimethylphenyl)-2-(9-fluoro...) showed significant inhibition against AChE and BChE, with some derivatives achieving IC values below 10 μM .
Study 2: Docking Studies
Molecular docking studies have revealed that the compound can form hydrogen bonds with active site residues of target enzymes. This interaction is facilitated by the electron-withdrawing properties of the fluoro group, enhancing binding stability .
Scientific Research Applications
N-(3,4-dimethylphenyl)-2-(9-fluoro-2-methyl-4-oxobenzothieno[3,2-d]pyrimidin-3(4H)-yl)acetamide is a complex organic compound that is characterized by a benzothieno-pyrimidine core and a substituted acetamide group. The presence of fluorine and methyl groups may enhance its biological activity, making it of interest for pharmaceutical research. Due to its functional groups, this compound can be employed in biological research to study enzyme interactions, protein binding, and cellular responses.
Chemical Information
- IUPAC Name: N-(3,4-dimethylphenyl)-1-[(3-fluorophenyl)methyl]-2-oxopyridine-3-carboxamide
- Molecular Formula:
- Molecular Weight: 350.4 g/mol
- CAS Number: 1040679-35-3
- Category: Heterocyclic compound, pyrimidine derivative
Synthesis
The synthesis of N-(3,4-dimethylphenyl)-2-(9-fluoro-2-methyl-4-oxobenzothieno[3,2-d]pyrimidin-3(4H)-yl)acetamide typically starts with the preparation of the benzothieno pyrimidine core, involving cyclization, methylation, and fluorination. The acetamide group is then introduced through an amidation reaction. Precise control of reaction conditions, such as temperature, pressure, and the use of specific catalysts and solvents, is required to achieve high yield and purity. Industrial production involves streamlined synthetic routes, scale-up optimization, consistency in reaction conditions, efficient separation and purification, and waste minimization through green chemistry practices.
Potential Applications
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Compounds
Core Heterocyclic Modifications
The [1]benzothieno[3,2-d]pyrimidinone core distinguishes the target compound from analogs with thieno[3,2-d]pyrimidinone () or benzothieno[2,3-d]pyrimidinone () scaffolds. These variations influence ring planarity and electronic properties, affecting target binding.
Substituent Analysis
Table 1: Key Substituent Comparisons
Key Observations:
- Fluorine Substitution : The 9-fluoro group in the target compound may increase metabolic stability compared to the 7-(4-fluorophenyl) in , which extends conjugation but introduces steric bulk .
- Aromatic Substituents: The 3,4-dimethylphenyl group (target) offers moderate lipophilicity, whereas ’s 3,4-dimethoxyphenethyl group improves solubility but may reduce membrane permeability .
- Linker Variations : The target compound uses an acetamide oxygen linker, while employs a thioacetamide sulfur, which may alter hydrogen-bonding capacity and oxidation susceptibility .
Pharmacological Implications
- Kinase Inhibition: The benzothieno-pyrimidinone scaffold is associated with kinase inhibition (e.g., EGFR, VEGFR). The 9-fluoro and methyl groups in the target compound could enhance selectivity compared to ’s 4-fluorophenyl substitution .
- Solubility vs. Bioavailability : ’s dimethoxy groups may improve aqueous solubility but reduce blood-brain barrier penetration, whereas the target’s dimethylphenyl group balances lipophilicity for oral absorption .
- Sulfanyl vs.
Research Findings and Gaps
- Synthetic Feasibility: and describe synthetic routes for pyrimidinone derivatives, suggesting the target compound could be synthesized via similar palladium-catalyzed couplings or Suzuki-Miyaura reactions .
- Data Limitations: No direct IC50 or pharmacokinetic data are available for the target compound. Inferences are drawn from structural analogs, highlighting the need for empirical studies.
- Patent Relevance: Compounds in and with spirocyclic or chromenone cores (e.g., Example 83 in ) indicate broader therapeutic exploration but lack direct comparability .
Q & A
Basic Research Questions
Q. What synthetic strategies are most effective for constructing the benzothieno[3,2-d]pyrimidinone core in this compound?
- The benzothieno[3,2-d]pyrimidinone scaffold is typically synthesized via cyclocondensation reactions using substituted thiophene precursors. Key steps include:
- Step 1 : Formation of the thieno-pyrimidine ring via condensation of aminothiophene derivatives with carbonyl reagents (e.g., ethyl chloroformate) under reflux conditions .
- Step 2 : Introduction of the fluoro and methyl substituents at positions 9 and 2, respectively, via halogenation or alkylation reactions using regioselective catalysts .
- Critical parameters : Temperature control (80–120°C), solvent selection (DMF or acetonitrile), and reaction time (12–24 hours) significantly influence yield and purity .
Q. How can researchers validate the structural integrity of this compound post-synthesis?
- Methodological workflow :
- Nuclear Magnetic Resonance (NMR) : Assign peaks for fluorine (¹⁹F NMR, δ ~ -120 ppm) and methyl groups (¹H NMR, δ ~ 2.3–2.5 ppm) to confirm substitution patterns .
- High-Resolution Mass Spectrometry (HRMS) : Match observed [M+H]⁺ ions with theoretical molecular weights (e.g., C₂₀H₁₈FN₂O₂S requires m/z 369.1024) .
- X-ray crystallography : Resolve ambiguities in stereochemistry by analyzing dihedral angles between aromatic rings (e.g., 66.4° between dimethylphenyl and pyrimidinone planes) .
Advanced Research Questions
Q. What strategies resolve contradictions between in vitro bioactivity and computational docking predictions?
- Case study : If the compound shows poor kinase inhibition despite favorable docking scores:
- Step 1 : Verify target engagement using surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to measure binding affinity .
- Step 2 : Assess metabolic stability via microsomal incubation assays (e.g., liver microsomes, 37°C, 60 minutes) to identify rapid degradation pathways .
- Step 3 : Modify substituents (e.g., replacing 3,4-dimethylphenyl with 4-methoxyphenyl) to enhance solubility or reduce steric hindrance .
Q. How can researchers optimize reaction yields for the acetamide linkage under mild conditions?
- Experimental design :
- Coupling reagent selection : Use 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) with hydroxybenzotriazole (HOBt) to minimize racemization .
- Solvent optimization : Replace dichloromethane with THF:water (4:1) to improve solubility of polar intermediates .
- Yield enhancement : Monitor reaction progress via TLC (Rf = 0.3–0.5 in ethyl acetate/hexane) and quench reactions at 85% conversion to avoid byproduct formation .
Q. What analytical techniques differentiate between polymorphic forms of this compound?
- Advanced characterization :
- Differential Scanning Calorimetry (DSC) : Identify melting points (e.g., Form I: 185°C vs. Form II: 192°C) and enthalpy changes .
- Powder X-ray Diffraction (PXRD) : Compare diffraction patterns (e.g., 2θ = 12.4°, 17.8°) to confirm crystallinity .
- Dynamic Vapor Sorption (DVS) : Assess hygroscopicity to predict formulation stability .
Methodological Guidance for Data Interpretation
Q. How to analyze conflicting cytotoxicity data across cell lines (e.g., IC₅₀ in HeLa vs. MCF-7 cells)?
- Troubleshooting framework :
- Step 1 : Normalize data using z-score analysis to account for batch variability in cell viability assays .
- Step 2 : Perform flow cytometry to measure apoptosis (Annexin V/PI staining) and rule out off-target effects .
- Step 3 : Validate target specificity via CRISPR-Cas9 knockout models of suspected pathways (e.g., PI3K/AKT) .
Q. What computational tools predict the compound’s metabolic liabilities?
- In silico workflow :
- Software : Use Meteor Nexus or ADMET Predictor to identify labile sites (e.g., oxidation at the 9-fluoro position) .
- Fragmentation analysis : Compare MS/MS spectra with databases (e.g., METLIN) to map phase I/II metabolites .
- Docking refinement : Apply molecular dynamics simulations (50 ns trajectories) to assess binding pocket flexibility .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
